N,N'-Diethylethylenediamine

Catalog No.
S572348
CAS No.
111-74-0
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diethylethylenediamine

CAS Number

111-74-0

Product Name

N,N'-Diethylethylenediamine

IUPAC Name

N,N'-diethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3

InChI Key

CJKRXEBLWJVYJD-UHFFFAOYSA-N

SMILES

CCNCCNCC

Canonical SMILES

CCNCCNCC
  • Organic synthesis: DED has been used as a solvent for lithium hexamethyldisilazide (LiHMDS), a strong base commonly used in organic synthesis reactions. Source: Sigma-Aldrich:
  • Analytical chemistry: DED has been used as an internal standard in liquid chromatography methods for the analysis of various compounds, including ethambutol in serum samples. Source: Sigma-Aldrich:
  • Medicinal chemistry: DED has been used in the development of melanin-targeted imaging agents for melanoma. These agents utilize DED's ability to bind to melanin, a pigment found in melanoma cells, allowing for the detection of tumors. Source: Sigma-Aldrich

N,N'-Diethylethylenediamine is a synthetic compound characterized by its molecular formula C6H16N2C_6H_{16}N_2. This compound features two primary amine groups (NH₂) connected by an ethylene bridge (–CH₂–CH₂–), making it a symmetrical diamine. It is typically encountered as a colorless liquid with a distinct amine odor. N,N'-Diethylethylenediamine is known for its basicity and ability to form hydrogen bonds, which influence its solubility and reactivity in various chemical environments .

DED is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: DED is moderately toxic by ingestion, inhalation, and skin contact []. It is a severe skin and eye irritant [].
  • Flammability: Flammable liquid and vapor. Keep away from heat and open flames [].
  • Reactivity: Can react with oxidizing agents [].

Proper handling procedures include wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Due to its amine functional groups. Key reactions include:

  • Neutralization of Acids: It reacts with acids in exothermic reactions to form salts and water, which is a typical behavior for amines .
  • Formation of Coordination Complexes: As a ligand, it can bind to metal ions, forming coordination complexes that are significant in various chemical syntheses.
  • Oxidative Amidation: It has been utilized in oxidative amidation reactions, which are crucial for synthesizing oligonucleotides.

The synthesis of N,N'-Diethylethylenediamine can be achieved through the following method:

  • Reaction of Dichloroethane with Ethylamine: This method involves the reaction of dichloroethane with excess ethylamine at elevated temperatures and pressures:
    CHCl2CH2+2C2H5NH2(C2H5)2NCH2CH2NH2+2HCl\text{CHCl}_2\text{CH}_2+2\text{C}_2\text{H}_5\text{NH}_2\rightarrow (C_2H_5)_2NCH_2CH_2NH_2+2\text{HCl}

This reaction yields N,N'-Diethylethylenediamine along with hydrochloric acid as a byproduct.

N,N'-Diethylethylenediamine finds utility in various fields:

  • Chromatography: It serves as an internal standard in chromatographic methods, aiding in the accuracy of measurements.
  • Solvent and Ligand: The compound is used as a solvent and ligand in synthetic chemistry, particularly in reactions involving strong bases like lithium hexamethyldisilazide.
  • Chemical Research: Its properties make it valuable in studies involving carbon dioxide adsorption and other chemical processes .

N,N'-Diethylethylenediamine exhibits interactions with various compounds due to its amine functionality. It can engage in hydrogen bonding and coordinate with metal ions, affecting its reactivity and solubility. Studies have indicated its role in enhancing the solvation of certain bases and facilitating complex formation in organic reactions .

N,N'-Diethylethylenediamine shares structural characteristics with several other diamines. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
EthylenediamineC2H8N2C_2H_{8}N_2Simple diamine with two primary amines; less bulky.
N,N'-Dimethyl-1,2-ethanediamineC4H12N2C_4H_{12}N_2Similar structure but with methyl groups; more sterically hindered.
N,N'-DiisopropylethylenediamineC8H18N2C_8H_{18}N_2Larger isopropyl groups; affects solubility and reactivity.
N,N'-Bis(3-aminopropyl)ethylenediamineC10H24N4C_{10}H_{24}N_4Contains longer propyl chains; alters physical properties significantly.

Uniqueness of N,N'-Diethylethylenediamine

N,N'-Diethylethylenediamine's unique attributes stem from its symmetrical structure and the presence of two ethyl groups, which enhance its basicity compared to simpler diamines. This structural configuration allows for specific applications in coordination chemistry and organic synthesis that may not be feasible with other similar compounds .

XLogP3

0.2

Boiling Point

146.0 °C

LogP

0.21 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-74-0

Wikipedia

N,N'-diethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N2-diethyl-: ACTIVE

Dates

Modify: 2023-08-15

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